molecular formula C10H10ClFO2 B1467747 Ethyl 6-chloro-2-fluoro-3-methylbenzoate CAS No. 773135-51-6

Ethyl 6-chloro-2-fluoro-3-methylbenzoate

Cat. No.: B1467747
CAS No.: 773135-51-6
M. Wt: 216.63 g/mol
InChI Key: ARPDQWYLGJXNMC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-fluoro-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 6-chloro-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct fluorination of ethyl 6-chloro-3-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial fluorination processes may use more efficient and safer fluorinating agents to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Reduction: Ethyl 6-chloro-2-fluoro-3-methylbenzyl alcohol.

    Oxidation: Ethyl 6-chloro-2-fluoro-3-carboxybenzoate.

Scientific Research Applications

Ethyl 6-chloro-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to target molecules, making it a valuable compound in drug design.

Comparison with Similar Compounds

Ethyl 6-chloro-2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 6-chloro-3-methylbenzoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    Ethyl 2-chloro-6-fluoro-3-methylbenzoate: Positional isomer with different substitution pattern, leading to variations in physical and chemical properties.

    Ethyl 6-fluoro-3-methylbenzoate:

The unique combination of chlorine and fluorine atoms in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPDQWYLGJXNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277549
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-51-6
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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